4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-2-8-16(9-3-13)26(23,24)22-14-4-6-15(7-5-14)25-18-17(12-19)20-10-11-21-18/h2-3,8-11,14-15,22H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTPRDMDMCQITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the pyrazine moiety: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized to introduce the necessary substituents. This can be achieved through various methods, including halogenation followed by nucleophilic substitution.
Coupling reactions: The pyrazine moiety is then coupled with the functionalized cyclohexyl ring using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide. Research indicates that derivatives of such compounds can inhibit viral replication effectively. For instance, thiosemicarbazone derivatives have shown promising results against viruses like the bovine viral diarrhea virus, suggesting that similar mechanisms may be exploitable for the target compound .
Anticancer Properties
The compound's structure suggests potential activity against various cancer types. Studies have indicated that compounds with similar sulfonamide groups can inhibit cathepsin L, an enzyme implicated in cancer metastasis. Inhibitors targeting cathepsin L have demonstrated efficacy in reducing tumor growth and invasiveness in preclinical models . This positions 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide as a candidate for further investigation in cancer therapy.
Antibacterial Activity
Research has shown that sulfonamides possess antibacterial properties. The compound's structural features may enhance its effectiveness against various bacterial strains. Preliminary studies on related compounds indicate that modifications can lead to increased antibacterial potency, making it a subject of interest for developing new antibiotics .
Synthesis and Derivative Development
The synthesis of 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and cyclohexane derivatives. Understanding its synthesis is crucial for developing analogs with improved efficacy and reduced toxicity.
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide
- Structure : The benzene ring is substituted with 3,4-difluoro groups instead of a methyl group.
- Molecular Weight : 394.396 g/mol (C₁₇H₁₆F₂N₄O₃S).
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
- Structure : Replaces the benzene sulfonamide with an acetamide-pyrrole group.
- Molecular Weight : 325.37 g/mol (C₁₇H₁₉N₅O₂).
- Key Features: The absence of a sulfonamide group reduces hydrogen-bonding capacity, which may impact target binding affinity.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Structure : Incorporates a chromen-4-one and pyrazolopyrimidine scaffold.
- Molecular Weight : 616.9 g/mol (C₃₂H₂₆F₂N₆O₃S).
- Key Features: Extended aromatic systems enhance lipophilicity and may improve membrane permeability.
Comparative Data Table
*Estimated based on structural similarity to compound (C₁₇H₁₆F₂N₄O₃S, MW 394.396) after replacing F₂ with CH₃.
Physicochemical Property Trends
- Polarity : Fluorine substituents () increase polarity, whereas methyl groups (Target) enhance hydrophobicity.
- Hydrogen Bonding : Sulfonamide groups (Target, ) offer stronger hydrogen-bonding capacity than acetamide () or pyrrole derivatives.
- Melting Points : Higher molecular weight compounds with fused aromatic systems (e.g., ) exhibit elevated melting points (>200°C), suggesting greater crystalline stability .
Biological Activity
4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity based on diverse sources.
The compound's molecular formula is with a molecular weight of approximately 394.4 g/mol. Its structure includes a sulfonamide group attached to a cyclohexyl ring and a cyanopyrazine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 2034194-46-0 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The precise mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of carbonic anhydrase, an enzyme critical in various physiological processes including respiration and acid-base balance. Inhibition studies have shown that this compound can effectively reduce enzyme activity, suggesting its potential use in treating conditions related to dysregulated carbonic anhydrase activity .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of related sulfonamide compounds demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like irinotecan when tested against HeLa cells. This indicates a promising therapeutic index for further exploration in cancer treatment .
- Antibacterial Screening : In vitro tests revealed that 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?
The synthesis of structurally analogous sulfonamide derivatives (e.g., ) typically involves multi-step protocols:
- Step 1 : Preparation of cyclohexyl intermediates via nucleophilic substitution (e.g., coupling cyanopyrazine with dihydroxycyclohexane under Mitsunobu conditions ).
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Yield Optimization : Microwave-assisted synthesis () or solvent screening (e.g., DMF vs. THF) improves reaction efficiency. Key parameters include temperature control (±5°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : and NMR () resolve stereochemistry (e.g., axial vs. equatorial substituents on cyclohexane) and confirm sulfonamide bond formation.
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
- X-ray Crystallography (): Validates 3D conformation, particularly the (1r,4r) stereochemistry of the cyclohexyl group.
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro Screening : Use kinase inhibition assays (e.g., ATP-binding site competition) or antimicrobial tests (MIC against S. aureus or E. coli) .
- Dose-Response Curves : IC values for cytotoxicity (e.g., MTT assay on cancer cell lines) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. What computational strategies predict binding affinities of this compound with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., carbonic anhydrase IX, a common sulfonamide target). Focus on the cyanopyrazine moiety’s π-π stacking and hydrogen-bonding potential .
- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
Q. How can contradictory data on biological activity be resolved?
- Case Study : If one study reports potent kinase inhibition (IC = 50 nM) while another shows no activity, consider:
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify the cyanopyrazine (e.g., replace cyano with nitro) or cyclohexyl group (cis vs. trans isomers).
- Biological Profiling : Compare IC values across analogs (see Table 1) .
Table 1 : Example SAR Data for Analogous Sulfonamides
| Modification | Kinase IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Cyanopyrazine (parent) | 50 ± 5 | 12 ± 2 |
| Nitropyrazine | 120 ± 10 | 8 ± 1 |
| Chloropyrazine | >1000 | 25 ± 3 |
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Q. What strategies mitigate challenges in stereochemical purity during synthesis?
- Chiral HPLC : Separate diastereomers using Chiralpak IA-3 columns (hexane/isopropanol) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
